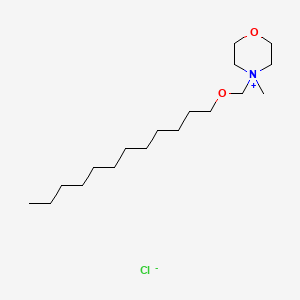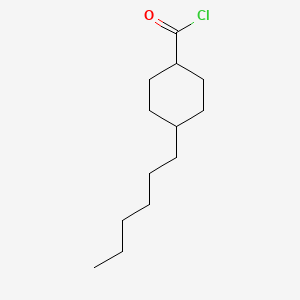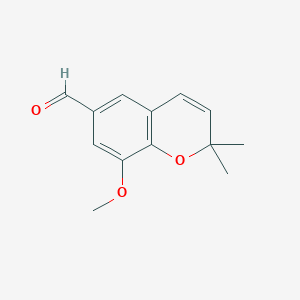![molecular formula C24H27N7O5 B14460773 diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate CAS No. 72469-06-8](/img/structure/B14460773.png)
diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate is a complex organic compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pteridine ring system, an ethylene bridge, and a benzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the ethylene bridge: This step involves the use of ethylene derivatives, such as ethylene dibromide, under conditions that promote the formation of the double bond.
Attachment of the benzoyl group: This is usually done through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final esterification: The compound is esterified using diethyl oxalate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Aplicaciones Científicas De Investigación
Diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Industry: The compound can be used in the production of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism by which diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate exerts its effects involves its interaction with specific molecular targets. The compound is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Pralatrexate: A similar antifolate compound with a slightly different structure.
Methotrexate: Another well-known antifolate used in cancer therapy.
Pemetrexed: A multi-targeted antifolate with applications in chemotherapy.
Uniqueness
Diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit DHFR makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
72469-06-8 |
|---|---|
Fórmula molecular |
C24H27N7O5 |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C24H27N7O5/c1-3-35-18(32)12-11-17(23(34)36-4-2)29-22(33)15-8-5-14(6-9-15)7-10-16-13-27-21-19(28-16)20(25)30-24(26)31-21/h5-10,13,17H,3-4,11-12H2,1-2H3,(H,29,33)(H4,25,26,27,30,31)/b10-7+ |
Clave InChI |
XEUPZCBKMDNZAG-JXMROGBWSA-N |
SMILES isomérico |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)/C=C/C2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canónico |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)C=CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


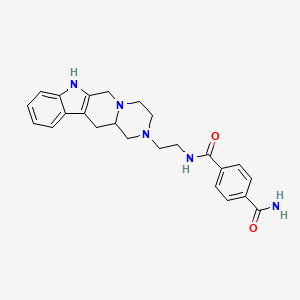
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
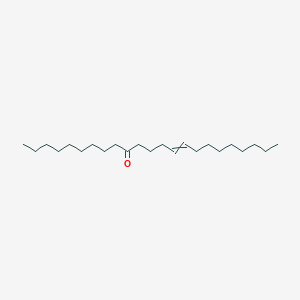
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
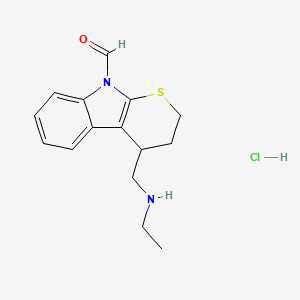
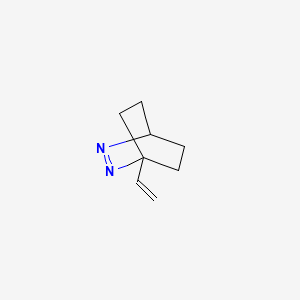
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)

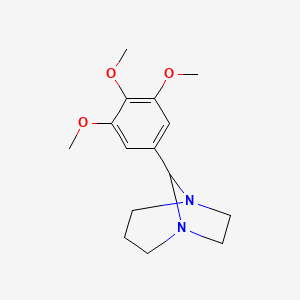
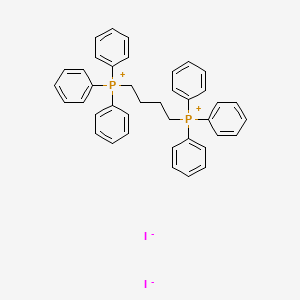
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
